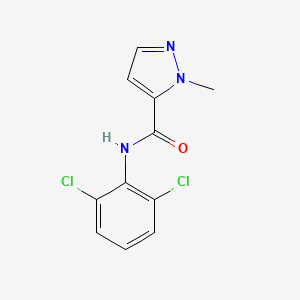![molecular formula C13H12F3N3O B3747527 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B3747527.png)
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide, also known as TFP, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell growth, proliferation, and differentiation. TFP has been shown to have potential applications in cancer therapy, neurodegenerative diseases, and viral infections.
Wirkmechanismus
The mechanism of action of 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide involves the inhibition of the protein kinase CK2, which is involved in various cellular processes. CK2 is overexpressed in many types of cancer and is involved in the regulation of cell growth, proliferation, and differentiation. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cell growth and induction of apoptosis in cancer cells. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has also been shown to inhibit the accumulation of amyloid-beta peptide, which is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has also been shown to inhibit the accumulation of amyloid-beta peptide, which is associated with Alzheimer's disease. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to have antiviral properties by inhibiting the replication of hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide in lab experiments include its potency and selectivity in inhibiting CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is also stable and easy to synthesize, which makes it a cost-effective compound for lab experiments. The limitations of using 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for research on 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide. One direction is to study the potential applications of 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide in combination with other anticancer drugs to enhance its efficacy. Another direction is to study the potential applications of 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide in neurodegenerative diseases other than Alzheimer's disease. Further research is also needed to evaluate the potential toxicity and off-target effects of 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide in vivo. Overall, 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has great potential for further scientific research in various fields.
Wissenschaftliche Forschungsanwendungen
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have anticancer properties by inhibiting the activity of CK2, which is overexpressed in many types of cancer. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to have neuroprotective effects by inhibiting the accumulation of amyloid-beta peptide, which is associated with Alzheimer's disease. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has also been shown to have antiviral properties by inhibiting the replication of hepatitis C virus.
Eigenschaften
IUPAC Name |
2-ethyl-N-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-2-19-11(7-8-17-19)12(20)18-10-6-4-3-5-9(10)13(14,15)16/h3-8H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVGQIJNSMYAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 7-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B3747453.png)
![1-(2-fluorobenzyl)-3-nitro-5-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1H-1,2,4-triazole](/img/structure/B3747470.png)
![4-[(4-methoxyphenoxy)methyl]quinolin-2(1H)-one](/img/structure/B3747476.png)
![N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]methanesulfonamide](/img/structure/B3747479.png)
![N-cyclopentyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B3747489.png)
![N-(4-ethylphenyl)-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B3747490.png)
![ethyl 4-[({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoate](/img/structure/B3747498.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazole](/img/structure/B3747504.png)

![N-(2,6-dimethylphenyl)-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3747514.png)
![methyl 4-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B3747516.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-furamide](/img/structure/B3747539.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3747541.png)